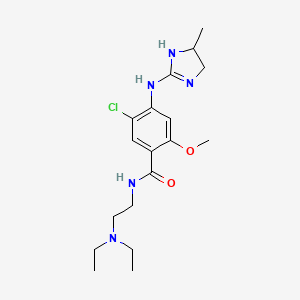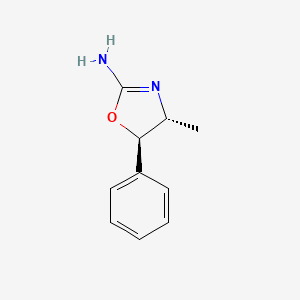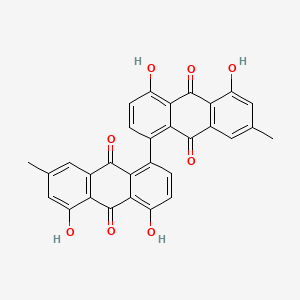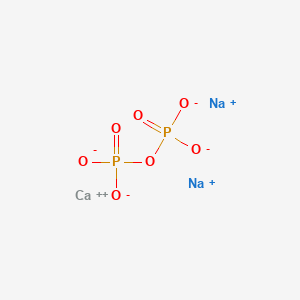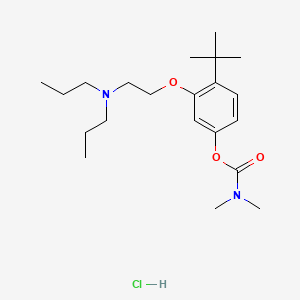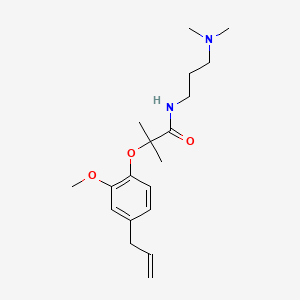
Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl- is a synthetic organic compound It is derived from eugenol, which is a major component of clove essential oil
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl- typically involves multiple steps. One common method starts with the extraction of eugenol from clove oil. Eugenol is then subjected to various chemical reactions to introduce the necessary functional groups. For instance, eugenol can be alkylated to form derivatives with different terminal groups such as hydrogen, hydroxyl, ester, chlorine, and carboxylic acid . These derivatives can then be further modified to obtain the desired propionamide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction of eugenol followed by its chemical modification using established synthetic routes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the allyl group in the compound may result in the formation of an epoxide or a diol.
科学的研究の応用
Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research has explored its potential use as an insecticide and its cytotoxic effects on cancer cells.
Industry: It is used in the development of semisynthetic insecticides derived from natural products.
作用機序
The mechanism of action of Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl- involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane of microorganisms. Its cytotoxic effects on cancer cells may involve the induction of programmed cell death (apoptosis) through the activation of caspase enzymes .
類似化合物との比較
Similar Compounds
4-Allyl-2-methoxyphenol derivatives: These compounds have similar structures and biological activities.
Uniqueness
Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
96062-89-4 |
|---|---|
分子式 |
C19H30N2O3 |
分子量 |
334.5 g/mol |
IUPAC名 |
N-[3-(dimethylamino)propyl]-2-(2-methoxy-4-prop-2-enylphenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C19H30N2O3/c1-7-9-15-10-11-16(17(14-15)23-6)24-19(2,3)18(22)20-12-8-13-21(4)5/h7,10-11,14H,1,8-9,12-13H2,2-6H3,(H,20,22) |
InChIキー |
ASKMDBGIFPVKJJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)NCCCN(C)C)OC1=C(C=C(C=C1)CC=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


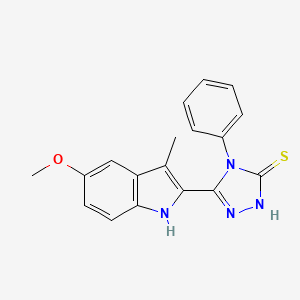
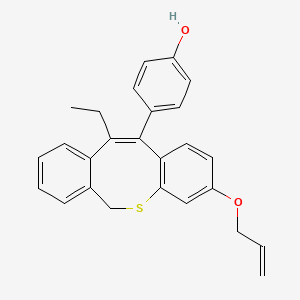


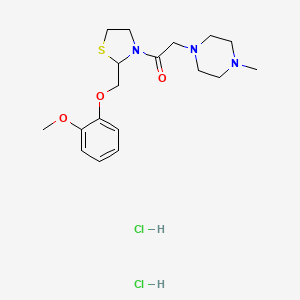
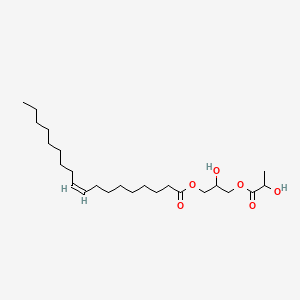
![2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide](/img/structure/B12751948.png)
